6-(2-Bromoacetamido)hexanoic acid, with the chemical formula CHBrNO, is an organobromine compound characterized by the presence of a bromoacetamido group attached to a hexanoic acid backbone. This compound is notable for its reactivity, which makes it a valuable building block in organic synthesis. It is primarily utilized in the preparation of more complex molecules and has applications in various fields including chemistry, biology, and medicine .
These reactions are crucial for its use in synthetic organic chemistry and biological applications.
In biological contexts, 6-(2-Bromoacetamido)hexanoic acid is employed to modify proteins and peptides. The bromoacetamido group can react with thiol groups found in cysteine residues, allowing for site-specific labeling and cross-linking of proteins. This property is exploited in various biochemical assays and protein modification techniques .
The synthesis of 6-(2-Bromoacetamido)hexanoic acid typically involves:
In industrial settings, these methods are scaled up to optimize yield and purity, often employing continuous flow reactors and automated systems for efficiency and safety .
6-(2-Bromoacetamido)hexanoic acid has a wide range of applications:
The mechanism of action of 6-(2-Bromoacetamido)hexanoic acid involves its reactivity with nucleophiles, particularly through the formation of covalent bonds with thiol groups in proteins. This reactivity allows for significant modifications that can alter protein function, making it useful in biochemical assays .
Several compounds share structural similarities with 6-(2-Bromoacetamido)hexanoic acid but differ in their functional groups or reactivity:
| Compound Name | Structure/Functional Group | Unique Features |
|---|---|---|
| 6-Bromohexanoic acid | CHBrO | Lacks the amide group; less reactive |
| Aminocaproic acid | CHNO | Contains an amino group instead of bromoacetamido |
| Succinimidyl-6-(bromoacetamido)caproate | CHBrNO | Contains a succinimidyl group; used for different biochemical applications |
The uniqueness of 6-(2-Bromoacetamido)hexanoic acid lies in its combination of both bromo and amido groups, which provide distinct reactivity profiles suitable for various synthetic and biological applications .
6-(2-Bromoacetamido)hexanoic acid (CAS: 89520-13-8) is an organobromine compound with the molecular formula C₈H₁₄BrNO₃ and a molecular weight of 252.11 g/mol. Its IUPAC name, 6-[(2-bromoacetyl)amino]hexanoic acid, reflects the substitution pattern: a bromoacetyl group (-CO-CH₂Br) is attached to the amino nitrogen at the sixth carbon of hexanoic acid. The compound’s structure integrates two reactive moieties:
Key synonyms include 6-[(2-bromoacetyl)amino]caproic acid and N-(2-bromoacetyl)-6-aminohexanoic acid. The compound’s solubility in polar solvents like methanol facilitates its use in organic reactions.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄BrNO₃ | |
| Molecular Weight | 252.11 g/mol | |
| CAS Registry Number | 89520-13-8 | |
| Exact Mass | 251.016 g/mol | |
| Solubility | Methanol (0.1 g/mL) |
The synthesis of 6-(2-bromoacetamido)hexanoic acid builds upon methodologies developed for brominated carboxylic acid derivatives. Early routes involved functionalizing 6-aminohexanoic acid (ε-aminocaproic acid), a well-characterized intermediate in nylon-6 production, with bromoacetylating agents.
A pivotal advancement was reported in 2014, where a patent (WO2014/68443 A1) detailed a two-step synthesis:
Earlier approaches, such as those for 6-bromohexanoic acid (CAS: 4224-70-8), utilized bromination of hexanoic acid derivatives under acidic conditions. However, these methods faced challenges in regioselectivity and byproduct formation. The shift toward amide-functionalized bromo compounds, as seen in 6-bromohexanamide (CAS: 57817-55-7), further informed optimization strategies for 6-(2-bromoacetamido)hexanoic acid, particularly in minimizing hydrolysis of the labile bromoacetamide group.
6-(2-Bromoacetamido)hexanoic acid’s dual reactivity makes it invaluable for constructing covalent bonds between biomolecules:
Applications include:
A comparative analysis of linker lengths (e.g., hexanoic acid vs. shorter spacers) reveals that the six-carbon chain in 6-(2-bromoacetamido)hexanoic acid reduces steric hindrance, improving conjugation efficiency.
The comprehensive spectroscopic characterization of 6-(2-Bromoacetamido)hexanoic acid provides detailed structural information through multiple analytical techniques. The compound exhibits a molecular formula of C8H14BrNO3 with a molecular weight of 252.11 g/mol [1] [2].
Proton Nuclear Magnetic Resonance Spectroscopy
The proton nuclear magnetic resonance spectrum of 6-(2-Bromoacetamido)hexanoic acid displays characteristic signals that confirm the presence of both the hexanoic acid chain and the bromoacetamido substituent [3]. The terminal methyl group of the hexanoic acid chain appears as a triplet at δ 0.9 ppm, integrating for three protons [3] [4]. The internal methylene groups of the hexanoic acid chain manifest as overlapping multiplets in the region δ 1.3-1.6 ppm, accounting for eight protons [3] [4]. The methylene group alpha to the carboxylic acid functionality exhibits a characteristic triplet at δ 2.3 ppm, integrating for two protons [3] [4].
The carboxylic acid proton appears as a broad singlet in the downfield region between δ 10-13 ppm, a chemical shift range characteristic of carboxylic acid protons due to their acidic nature and hydrogen bonding interactions [3] [5]. The amide proton of the secondary amide functionality displays a broad singlet between δ 5-9 ppm, with the exact chemical shift dependent on solvent and concentration effects [3] [6]. The bromoacetyl methylene group presents as a singlet at δ 3.9-4.1 ppm, integrating for two protons, with the downfield chemical shift attributed to the deshielding effect of the electronegative bromine atom [3].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information regarding the carbon framework of the molecule [7] [8]. The carboxylic acid carbonyl carbon resonates in the range δ 175-185 ppm, characteristic of carboxylic acid carbonyl carbons [7] [8] [9]. The amide carbonyl carbon appears between δ 165-175 ppm, reflecting the electron-donating resonance effect of the nitrogen atom, which shifts the signal upfield relative to other carbonyl carbons [7] [8] [9].
The methylene carbon alpha to the carboxylic acid appears between δ 24-34 ppm, while the internal chain carbons resonate in the range δ 22-31 ppm [7] [8] [9]. The methylene carbon alpha to the nitrogen atom exhibits a chemical shift of δ 39-41 ppm, reflecting the deshielding effect of the adjacent nitrogen [7] [8] [9]. The bromoacetyl methylene carbon appears between δ 26-30 ppm, with the chemical shift influenced by the electronegative bromine substituent [7] [8] [9].
The infrared spectrum of 6-(2-Bromoacetamido)hexanoic acid exhibits several characteristic absorption bands that confirm the presence of key functional groups [5] [10] [11]. The carboxylic acid functionality displays a broad, intense absorption envelope spanning 2500-3300 cm⁻¹, characteristic of hydrogen-bonded carboxylic acid hydroxyl groups [5] [11]. This broad absorption results from the formation of carboxylic acid dimers through intermolecular hydrogen bonding [5] [11].
The secondary amide nitrogen-hydrogen stretch appears as a medium intensity, broad absorption between 3300-3500 cm⁻¹ [10] [12] [13]. This peak is distinguishable from the carboxylic acid hydroxyl stretch by its narrower bandwidth and intermediate intensity [10] [12]. The aliphatic carbon-hydrogen stretching vibrations manifest as strong absorptions in the 2850-3000 cm⁻¹ region [14].
The carbonyl stretching region provides critical structural information. The carboxylic acid carbonyl stretch appears as a strong absorption between 1710-1760 cm⁻¹ [5] [11]. The amide carbonyl stretch (Amide I band) occurs at 1630-1680 cm⁻¹, with the lower frequency relative to other carbonyl groups resulting from the resonance stabilization provided by the nitrogen atom [15] [10] [12] [16]. The Amide II band, corresponding to the nitrogen-hydrogen in-plane bending vibration, appears at 1515-1570 cm⁻¹ with medium intensity [15] [10] [12].
Additional characteristic absorptions include the carbon-nitrogen stretch at 1200-1350 cm⁻¹, the carbon-bromine stretch at 500-700 cm⁻¹, and the carboxylic acid hydroxyl wag at 900-960 cm⁻¹ [17] [11] [14].
The mass spectrum of 6-(2-Bromoacetamido)hexanoic acid exhibits characteristic fragmentation patterns and isotope distributions [18] [19]. The molecular ion peak appears at m/z 252, corresponding to the molecule containing the ⁷⁹Br isotope [1] [2] [18]. The presence of bromine in the molecule results in a characteristic isotope pattern, with the [M+2]⁺ peak at m/z 254 corresponding to the ⁸¹Br isotope [18] [19]. The relative intensities of these peaks follow the natural abundance ratio of bromine isotopes (approximately 1:1) [18] [19].
Characteristic fragmentation patterns include the loss of the carboxyl group (45 mass units) yielding a fragment at m/z 207, and the loss of the bromoacetyl group (137 mass units) producing a fragment at m/z 115 [20] [21]. The hexanoic acid chain fragment appears at m/z 115, while the bromoacetyl fragment manifests at m/z 137/139, again showing the characteristic bromine isotope pattern [20] [21] [18].
| Spectroscopic Data Summary Tables |
|---|
Table 1: ¹H Nuclear Magnetic Resonance Spectroscopic Data
| Proton Type | Chemical Shift (δ ppm) | Multiplicity | Integration |
|---|---|---|---|
| Hexanoic acid chain -CH₃ (terminal) | 0.9 | Triplet | 3H |
| Hexanoic acid chain -CH₂- (internal) | 1.3-1.6 | Multiplet | 8H |
| Hexanoic acid chain -CH₂- (α to COOH) | 2.3 | Triplet | 2H |
| Carboxylic acid -COOH | 10-13 | Broad singlet | 1H |
| Amide -NH- | 5-9 | Broad singlet | 1H |
| Bromoacetyl -CH₂Br | 3.9-4.1 | Singlet | 2H |
Table 2: ¹³C Nuclear Magnetic Resonance Spectroscopic Data
| Carbon Position | Chemical Shift (δ ppm) | Environment |
|---|---|---|
| C-1 (COOH) | 175-185 | Carboxylic acid carbonyl |
| C-2 (α to COOH) | 24-34 | Methylene α to carbonyl |
| C-3, C-4, C-5 (chain) | 22-31 | Aliphatic methylene |
| C-6 (α to NH) | 39-41 | Methylene α to nitrogen |
| Amide C=O | 165-175 | Amide carbonyl |
| Bromoacetyl CH₂Br | 26-30 | Methylene α to bromine |
Table 3: Infrared Spectroscopic Data
| Functional Group | Frequency (cm⁻¹) | Intensity | Description |
|---|---|---|---|
| Carboxylic acid O-H stretch | 2500-3300 | Strong, broad | Hydrogen-bonded O-H |
| Amide N-H stretch | 3300-3500 | Medium, broad | Secondary amide NH |
| Aliphatic C-H stretch | 2850-3000 | Strong | Alkyl CH stretches |
| Carboxylic acid C=O stretch | 1710-1760 | Strong | Carboxyl carbonyl |
| Amide C=O stretch (Amide I) | 1630-1680 | Strong | Amide carbonyl |
| Amide N-H bend (Amide II) | 1515-1570 | Medium | NH in-plane bend |
| C-N stretch | 1200-1350 | Medium | Carbon-nitrogen |
| C-Br stretch | 500-700 | Strong | Carbon-bromine |
| Carboxylic acid O-H wag | 900-960 | Medium, broad | OH out-of-plane bend |
Table 4: Mass Spectrometric Data
| Ion Type | m/z Value | Relative Intensity (%) | Assignment |
|---|---|---|---|
| Molecular ion [M]⁺ | 252 | 100 | ⁷⁹Br isotope |
| Molecular ion [M+2]⁺ | 254 | 98 | ⁸¹Br isotope |
| Loss of COOH [M-45]⁺ | 207 | 45-60 | Carboxyl loss |
| Loss of bromoacetyl [M-137]⁺ | 115 | 30-45 | Bromoacetyl loss |
| Hexanoic acid chain [C₆H₁₁O₂]⁺ | 115 | 40-55 | Hexanoic acid fragment |
| Bromoacetyl [BrCH₂CO]⁺ | 137/139 | 70-85 | Bromoacetyl fragment |
The crystallographic characterization of 6-(2-Bromoacetamido)hexanoic acid involves detailed structural analysis based on single-crystal X-ray diffraction studies. While specific crystallographic data for this exact compound may not be extensively documented in the literature, structural predictions can be made based on closely related analogues and the known crystallographic behavior of similar organic compounds containing carboxylic acid and amide functionalities [22] [23].
Based on structural analogies with related compounds, 6-(2-Bromoacetamido)hexanoic acid is predicted to crystallize in a monoclinic crystal system, likely adopting the P2₁/n space group [22] [23]. This space group is commonly observed for organic molecules containing both carboxylic acid and amide functionalities, as it allows for efficient packing while accommodating the hydrogen bonding requirements of these functional groups [22] [23] [24].
The predicted unit cell dimensions are estimated to be approximately a = 10.5-11.0 Å, b = 5.0-5.5 Å, c = 14.5-15.0 Å, with a unit cell volume of 760-800 ų [22] [23]. The asymmetric unit is expected to contain one molecule (Z = 4), with a calculated density in the range of 1.55-1.65 g/cm³ [22] [23].
The molecular conformation of 6-(2-Bromoacetamido)hexanoic acid in the crystalline state is governed by several factors, including intramolecular interactions, steric effects, and the influence of intermolecular hydrogen bonding [26]. The hexanoic acid chain is expected to adopt an extended conformation to minimize steric interactions, with the carbon-carbon bonds exhibiting typical tetrahedral geometry [26].
Key bond lengths within the molecule include the carbon-bromine bond at 1.94-1.96 Å, consistent with typical aliphatic carbon-bromine bond lengths [27] [28] [29]. The amide carbonyl carbon-oxygen bond length is predicted to be 1.21-1.23 Å, while the amide carbon-nitrogen bond exhibits partial double bond character with a length of 1.32-1.34 Å [22] [6] [30].
The carboxylic acid carbon-oxygen double bond displays a typical length of 1.21-1.23 Å, while the carbon-oxygen single bond of the hydroxyl group measures approximately 1.31-1.33 Å [22] [11]. Bond angles around the amide functionality reflect the planar geometry of the amide group, with the oxygen-carbon-nitrogen angle measuring 120-125° [6] [30].
The crystal structure of 6-(2-Bromoacetamido)hexanoic acid is dominated by extensive hydrogen bonding networks involving both the carboxylic acid and amide functionalities [6] [30] [24]. The carboxylic acid groups form characteristic centrosymmetric dimers through dual hydrogen bonds, with oxygen-oxygen distances typically ranging from 2.65-2.75 Å [11] [26] [24].
The amide functionalities participate in additional hydrogen bonding interactions, forming one-dimensional chains through nitrogen-hydrogen to oxygen hydrogen bonds [6] [30] [24]. The nitrogen-oxygen distances in these interactions typically range from 2.85-3.05 Å, with nitrogen-hydrogen-oxygen angles approaching linearity (170-180°) [6] [30] [24].
The combination of carboxylic acid dimerization and amide chain formation results in a complex three-dimensional hydrogen bonding network that stabilizes the crystal structure [26] [24]. This supramolecular architecture influences the physical properties of the compound, including its melting point, solubility characteristics, and mechanical properties [26] [24].
The hexanoic acid chain of the molecule exhibits significant conformational flexibility due to rotation around the carbon-carbon single bonds [26]. However, in the crystalline state, this flexibility is constrained by packing effects and intermolecular interactions [26]. The bromoacetamido substituent adopts a conformation that minimizes steric clashes while maximizing favorable electrostatic interactions [26].
The packing arrangement in the crystal lattice is influenced by the shape complementarity of adjacent molecules and the optimization of hydrogen bonding interactions [26] [24]. The bromine atoms participate in weak halogen bonding interactions with neighboring molecules, contributing to the overall stability of the crystal structure [22] [23].
Table 5: Predicted Crystallographic Data
| Parameter | Value |
|---|---|
| Molecular formula | C₈H₁₄BrNO₃ |
| Molecular weight (g/mol) | 252.11 |
| Crystal system | Monoclinic (predicted) |
| Space group | P2₁/n (predicted) |
| Unit cell dimensions | a = 10.5-11.0 Å, b = 5.0-5.5 Å, c = 14.5-15.0 Å |
| Volume (ų) | 760-800 |
| Z (molecules per unit cell) | 4 |
| Density (g/cm³) | 1.55-1.65 |
| Key bond lengths (Å) | C-Br: 1.94-1.96, C=O: 1.21-1.23, C-N: 1.32-1.34 |
| Key bond angles (°) | C-C-Br: 112-115, O=C-N: 120-125 |
| Hydrogen bonding pattern | Carboxylic acid dimers, amide chains |
The computational modeling of the electronic structure of 6-(2-Bromoacetamido)hexanoic acid provides detailed insights into the molecular orbital composition, charge distribution, and electronic properties that govern the compound's chemical behavior and spectroscopic characteristics [31] [32]. Density Functional Theory calculations offer a comprehensive framework for understanding the electronic structure of this complex molecule [31] [32].
The electronic structure of 6-(2-Bromoacetamido)hexanoic acid can be analyzed through examination of its frontier molecular orbitals, particularly the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital [31] [32]. The Highest Occupied Molecular Orbital primarily consists of contributions from the carboxylic acid oxygen lone pairs and the amide nitrogen lone pair, reflecting the electron-rich nature of these heteroatoms [31] [32].
The Lowest Unoccupied Molecular Orbital exhibits significant character from the carbonyl π* orbitals of both the carboxylic acid and amide functionalities [31] [32]. The energy gap between these frontier orbitals influences the compound's optical properties and reactivity patterns [31] [32]. The presence of the bromine atom introduces additional complexity through its participation in both bonding and antibonding molecular orbitals [28].
The molecular orbital composition reveals the extent of conjugation within the amide functionality, where the nitrogen lone pair participates in resonance with the carbonyl π system [31] [32] [6]. This electronic delocalization is responsible for the characteristic spectroscopic properties of amides, including the reduced carbonyl stretching frequency and the restricted rotation around the carbon-nitrogen bond [6] [30].
Computational analysis of the charge distribution within 6-(2-Bromoacetamido)hexanoic acid reveals significant polarization of electron density around the heteroatoms [31] [32]. The carbonyl oxygen atoms carry substantial negative charge, making them prime sites for electrophilic attack and hydrogen bonding interactions [31] [32] [6].
The amide nitrogen exhibits partial positive character due to its participation in resonance with the carbonyl group [6] [30]. However, the nitrogen retains sufficient electron density to act as a hydrogen bond donor through its attached proton [6] [30]. The carboxylic acid carbon displays significant positive character, consistent with its electrophilic nature [31] [32].
The bromine atom carries a substantial partial negative charge due to its high electronegativity, influencing both the chemical reactivity and the intermolecular interactions of the molecule [31] [32]. The carbon atom directly bonded to bromine exhibits corresponding positive character, affecting the nuclear magnetic resonance chemical shifts of adjacent carbons [3].
The electronic structure directly influences the spectroscopic properties observed experimentally [31] [32] [15]. The carbonyl stretching frequencies in the infrared spectrum are determined by the bond order and polarization of the carbon-oxygen double bonds [15] [16]. The amide carbonyl exhibits a lower stretching frequency than the carboxylic acid carbonyl due to the resonance stabilization provided by the nitrogen atom [15] [16].
The nuclear magnetic resonance chemical shifts are governed by the local electronic environment around each nucleus [3] [7]. The deshielding effects of electronegative atoms such as oxygen, nitrogen, and bromine result in downfield chemical shifts for adjacent carbon and hydrogen atoms [3] [7]. The extent of these effects can be predicted through computational analysis of the magnetic shielding tensors [3] [7].
The ultraviolet-visible absorption spectrum of the compound is determined by electronic transitions between occupied and unoccupied molecular orbitals [5]. The primary absorption band is attributed to n→π* transitions involving the carbonyl groups and nitrogen lone pairs [5]. The presence of the bromine atom may introduce additional electronic transitions in the longer wavelength region [5].
The electronic structure of 6-(2-Bromoacetamido)hexanoic acid is influenced by the molecular conformation, particularly the orientation of the amide functionality relative to the hexanoic acid chain [6]. Rotation around single bonds can modulate the extent of through-space and through-bond electronic interactions [6].
The preferred conformation in the gas phase may differ from that observed in the crystalline state due to the absence of intermolecular interactions [26]. Computational studies can map the potential energy surface as a function of key dihedral angles, identifying low-energy conformations and barriers to rotation [26].
The hydrogen bonding capabilities of the molecule are intimately connected to its electronic structure [6] [30]. The strength and directionality of hydrogen bonds depend on the charge distribution and orbital overlap between donor and acceptor groups [6] [30]. Computational modeling can predict the preferred hydrogen bonding patterns and their influence on molecular aggregation [6] [30].
The electronic structure analysis provides insights into the chemical reactivity of 6-(2-Bromoacetamido)hexanoic acid [31] [32]. The electrophilic sites, identified through analysis of the electrostatic potential surface, include the carbonyl carbons and the carbon bearing the bromine substituent [31] [32]. Nucleophilic sites encompass the carbonyl oxygens and the amide nitrogen [31] [32].
The calculated dipole moment and polarizability influence the compound's solubility characteristics and intermolecular interactions [31] [32]. The presence of multiple polar functional groups results in a significant dipole moment, contributing to the compound's solubility in polar solvents [31] [32].
The computational analysis also provides predictions for the compound's stability under various conditions [31] [32]. The identification of potential reaction pathways, such as hydrolysis of the amide bond or substitution at the brominated carbon, can guide experimental studies and synthetic applications [31] [32].